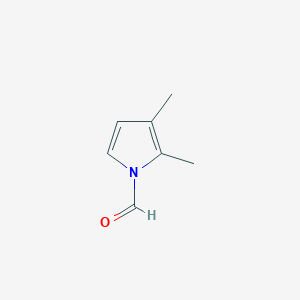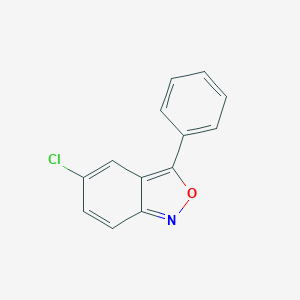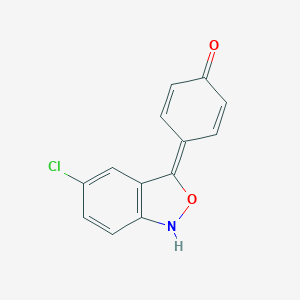
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole, also known as CHPB, is an aromatic heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been used in a variety of research studies and laboratory experiments, and has been studied for its potential uses in drug development, biochemistry, and pharmacology. This article will discuss the synthesis method of CHPB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Antitubercular Activity
Specific Scientific Field
Medicinal Chemistry and Drug Discovery
Summary
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
has demonstrated potent antitubercular activity. In a study, it exhibited a growth inhibitory effect against Mycobacterium tuberculosis (H37Rv strain) with a minimum inhibitory concentration (MIC) of 0.2 μg/mL . This finding suggests its potential as a lead compound for developing new antitubercular drugs.
Experimental Procedures
The experimental procedures involved synthesizing the compound and evaluating its activity against M. tuberculosis. The synthesis likely followed established methods for benzisoxazole derivatives. Key steps may include:
Results
The compound exhibited remarkable antitubercular activity, with a low MIC value of 0.2 μg/mL. This suggests its potential as a lead compound for further optimization and development into novel antitubercular agents.
Other Potential Applications
Specific Scientific Field
Organic Chemistry and Medicinal Chemistry
Summary
Beyond antitubercular activity, 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole may have broader applications. Its structural features make it interesting for further exploration in the following areas:
Experimental Considerations
Researchers would need to synthesize the compound, characterize its properties, and conduct relevant biological assays to explore these potential applications.
Propriétés
IUPAC Name |
4-(5-chloro-2,1-benzoxazol-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLIVYSOHTHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

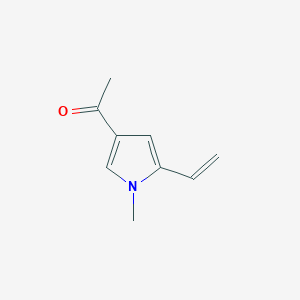

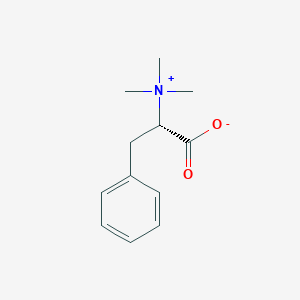
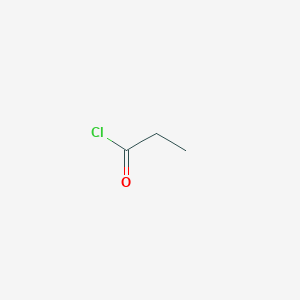

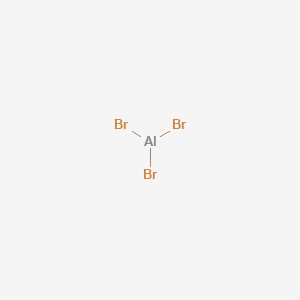
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
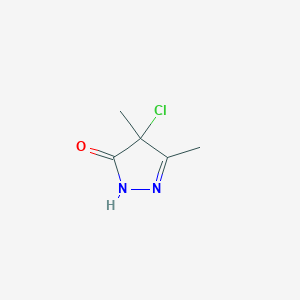

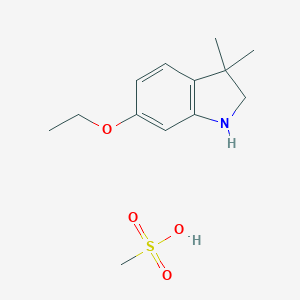
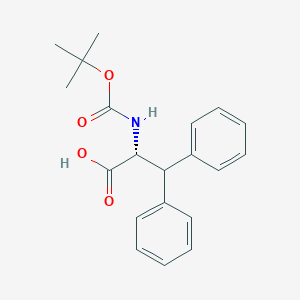
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)
